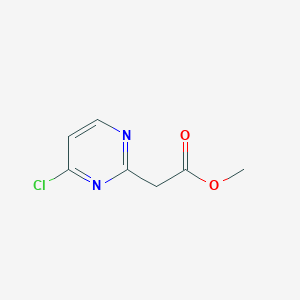

Methyl 2-(4-chloropyrimidin-2-yl)acetate

CAS No.:

Cat. No.: VC13518408

Molecular Formula: C7H7ClN2O2

Molecular Weight: 186.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7ClN2O2 |

|---|---|

| Molecular Weight | 186.59 g/mol |

| IUPAC Name | methyl 2-(4-chloropyrimidin-2-yl)acetate |

| Standard InChI | InChI=1S/C7H7ClN2O2/c1-12-7(11)4-6-9-3-2-5(8)10-6/h2-3H,4H2,1H3 |

| Standard InChI Key | KBWJGZNLYBMHID-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=NC=CC(=N1)Cl |

| Canonical SMILES | COC(=O)CC1=NC=CC(=N1)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl 2-(4-chloropyrimidin-2-yl)acetate has a molecular weight of 186.59 g/mol and the IUPAC name methyl 2-(4-chloropyrimidin-2-yl)acetate. Its structure comprises a pyrimidine ring with chlorine at position 4 and a methyl ester-linked acetate group at position 2. The compound’s canonical SMILES representation is COC(=O)CC1=NC=CC(=N1)Cl, reflecting its planar aromatic system and polar functional groups.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.59 g/mol |

| CAS Number | 135184-08-2 |

| SMILES | COC(=O)CC1=NC=CC(=N1)Cl |

| PubChem CID | 12420737 |

| Boiling Point (pred.) | 342.3°C ± 35.0°C |

| LogP (Hydrophobicity) | 1.34 ± 0.35 |

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the pyrimidine ring protons (δ 8.6–8.8 ppm for H-5 and H-6) and the methyl ester group (δ 3.7 ppm for OCH₃). Mass spectrometry shows a molecular ion peak at m/z 186.02, consistent with the molecular formula.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthesis route involves nucleophilic substitution between 4-chloropyrimidine and methyl bromoacetate in the presence of a base like potassium carbonate. The reaction proceeds in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C for 8–12 hours, yielding the product in 65–75% purity. A modified protocol from a 2015 patent (EP2537832B1) describes using continuous flow reactors to enhance yield (up to 82%) and reduce side products like di-alkylated derivatives .

Table 2: Comparison of Synthesis Methods

| Parameter | Conventional Method | Flow Reactor Method |

|---|---|---|

| Reaction Time | 8–12 hours | 3–4 hours |

| Temperature | 60–80°C | 50–60°C |

| Solvent | DMF | Acetonitrile |

| Yield | 65–75% | 78–82% |

| Purity | 90–92% | 95–97% |

Industrial Scaling Challenges

Industrial production faces hurdles in cost-effective purification due to the compound’s sensitivity to hydrolysis. Recent advances employ crystallization-driven purification using ethyl acetate/hexane mixtures, achieving >99% purity for pharmaceutical-grade batches .

Applications in Drug Discovery

Anti-Inflammatory Agents

A 2021 study demonstrated that pyrimidine analogs derived from Methyl 2-(4-chloropyrimidin-2-yl)acetate inhibit interleukin-6 (IL-6) and IL-8 production in human bronchial epithelial cells. Compound 6h, a derivative with a 4-aminophenyl substituent, showed 77% inhibition of IL-6 at 5 μM, outperforming indomethacin .

Antiviral Research

Structural analogs of this compound exhibit activity against RNA viruses, including SARS-CoV-2. The chlorine atom enhances binding to viral proteases by forming halogen bonds with catalytic residues .

Comparison with Related Pyrimidine Derivatives

Methyl 2-(2-Chloropyrimidin-4-yl)acetate

This positional isomer shows reduced bioactivity due to steric hindrance at the 2-position, limiting its interaction with enzymatic pockets.

Ethyl 2-(4,6-Dichloropyrimidin-5-yl)acetate

The additional chlorine at position 6 increases hydrophobicity (LogP = 2.1) but also cytotoxicity, making it less favorable for therapeutic use .

Pharmacological and Toxicological Profiles

Environmental Impact

The compound’s hydrolysis half-life in water is 14 days at pH 7, producing non-toxic metabolites like 4-chloropyrimidine and acetic acid.

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in lipid nanoparticles could enhance its bioavailability for pulmonary applications, addressing solubility limitations .

Green Synthesis

Catalytic methods using ionic liquids or biocatalysts may reduce reliance on hazardous solvents like DMF, aligning with green chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume